Cas no 1633-97-2 (2-Methylpentane-2-thiol)

2-Methylpentane-2-thiol structure
2-Methylpentane-2-thiol structure
Product Name:2-Methylpentane-2-thiol
CAS No:1633-97-2
MF:C6H14S
MW:118.240360736847
CID:222357
PubChem ID:74213
Update Time:2025-07-21

2-Methylpentane-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-Pentanethiol,2-methyl-
    • 2-Methyl-2-pentanethiol
    • 2-Methyl-2-pentanethiolneat
    • 1,1-Dimethylbutyl hydrosulfide
    • 2-Mercapto-2-methyl-pentan
    • 2-Methyl-2-mercaptopentan
    • 2-Methyl-pentan-2-thiol
    • 2-methyl-pentane-2-thiol
    • 2-methylpentanethiol
    • 2-pentanethiol,2-methyl
    • tert-hexyl mercaptan
    • 2-Methylpentan-2-thiol
    • 2-methylpentane-2-thiol
    • EN300-179951
    • FT-0691756
    • NS00025334
    • 1,1-Dimethylbutyl hydrosulfide #
    • T-Hexyl Mercaptan
    • tert-Hexanethiol(7CI,9CI)
    • 26544-02-5
    • 1633-97-2
    • EINECS 247-771-1
    • 2-PENTANETHIOL, 2-METHYL-
    • EINECS 216-651-0
    • YRZ9KLW85B
    • UNII-YRZ9KLW85B
    • tert-Hexanethiol
    • DTXSID00167561
    • ISUXQQTXICTKOV-UHFFFAOYSA-N
    • AKOS006279127
    • SCHEMBL23906
    • 2-Methylpentane-2-thiol
    • Inchi: 1S/C6H14S/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3
    • InChI Key: ISUXQQTXICTKOV-UHFFFAOYSA-N
    • SMILES: SC(C)(C)CCC

Computed Properties

  • Exact Mass: 118.08200
  • Monoisotopic Mass: 118.08162162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 48.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • Density: 0.8408 (estimate)
  • Melting Point: -113.76°C (estimate)
  • Boiling Point: 150.86°C (estimate)
  • Refractive Index: 1.4293 (estimate)
  • PSA: 38.80000
  • LogP: 2.49490

2-Methylpentane-2-thiol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Methylpentane-2-thiol Pricemore >>

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2-Methylpentane-2-thiol Related Literature

Additional information on 2-Methylpentane-2-thiol

2-Methylpentane-2-thiol (CAS No. 1633-97-2): A Versatile Thiol Compound in Biomedical Research

2-Methylpentane-2-thiol, also known as CAS No. 1633-97-2, is a sulfur-containing organic compound that has garnered significant attention in the field of biomedical research due to its unique chemical properties and potential applications in drug discovery, biomolecular interactions, and synthetic chemistry. This compound belongs to the class of thiol derivatives, characterized by the presence of a sulfhydryl (-SH) group, which plays a critical role in various biological processes. Recent studies have highlighted its potential as a functional group modifier in the development of targeted therapies and biocompatible materials.

The molecular structure of 2-Methylpentane-2-thiol consists of a pentane backbone with a methyl group at the second carbon position and a sulfhydryl group attached to the same carbon. This structural configuration imparts unique reactivity and solubility characteristics, making it a valuable scaffold for drug design and chemical modification. Researchers have explored its synthetic versatility by incorporating it into complex polymer networks and self-assembling systems, which are essential for nanomedicine and biomaterials engineering.

Recent advancements in computational chemistry have enabled the prediction of 2-Methylpentane-2-thiol's interactions with biomolecules, such as proteins and lipids. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the sulfhydryl group of this compound can form disulfide bonds with cysteine residues in target proteins, thereby modulating their conformation and activity. This finding has significant implications for the development of small molecule inhibitors and <

2-Methylpentane-2-thiol (CAS No. 1633-97-2): A Versatile Thiol Compound in Biomedical Research

2-Methylpentane-2-thiol, also known as CAS No. 1633-97-2, is a sulfur-containing organic compound that has garnered significant attention in the field of biomedical research due to its unique chemical properties and potential applications in drug discovery, biomolecular interactions, and synthetic chemistry. This compound belongs to the class of thiol derivatives, characterized by the presence of a sulfhydryl (-SH) group, which plays a critical role in various biological processes. Recent studies have highlighted its potential as a functional group modifier in the development of targeted therapies and biocompatible materials.

The molecular structure of 2-Methylpentane-2-thiol consists of a pentane backbone with a methyl group at the second carbon position and a sulfhydryl group attached to the same carbon. This structural configuration imparts unique reactivity and solubility characteristics, making it a valuable scaffold for drug design and chemical modification. Researchers have explored its synthetic versatility by incorporating it into complex polymer networks and self-assembling systems, which are essential for nanomedicine and biomaterials engineering.

Recent advancements in computational chemistry have enabled the prediction of 2-Methylpentane-2-thiol's interactions with biomolecules, such as proteins and lipids. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the sulfhydryl group of this compound can form disulfide bonds with cysteine residues in target proteins, thereby modulating their conformation and activity. This finding has significant implications for the development of small molecule inhibitors and enzyme modulators in drug discovery pipelines.

Additionally, the electrochemical properties of 2-Methylpentane-2-thiol have been investigated for its potential in bioelectronic applications. A 2024 study in Advanced Materials Interfaces reported that this compound can serve as a conducting polymer when combined with carbon nanotubes, enhancing its electrochemical stability and biocompatibility. These properties make it a promising candidate for implantable medical devices and neural interfaces, where signal transmission and biocompatibility are critical.

From a synthetic chemistry perspective, the preparation methods of 2-Methylpentane-2-thiol have been optimized to improve yield and purity. A 2023 paper in Organic Letters described a novel asymmetric synthesis route using chiral catalysts, enabling the production of enantiomerically pure forms of this compound. This is particularly important for pharmaceutical applications, where the stereoselectivity of the final product can significantly affect its bioavailability and toxicity.

Furthermore, the environmental impact of 2-Methylpentane-2-thiol has been evaluated to ensure its sustainable use in biomedical applications. A 2024 review in Green Chemistry highlighted the importance of green synthesis methods to minimize hazardous byproducts and energy consumption. This aligns with the growing emphasis on eco-friendly practices in pharmaceutical research and biotechnology.

In conclusion, 2-Methylpentane-2-thiol (CAS No. 1633-97-2) is a multifunctional compound with diverse applications in biomedical research. Its unique chemical properties, coupled with recent advancements in computational chemistry, synthetic methods, and environmental sustainability, position it as a key player in the development of novel therapies, biomaterials, and bioelectronic devices. As research in this area continues to evolve, the potential of 2-Methylpentane-2-thiol is expected to expand even further, offering new opportunities for innovation in healthcare and biotechnology.

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